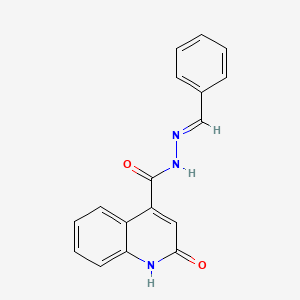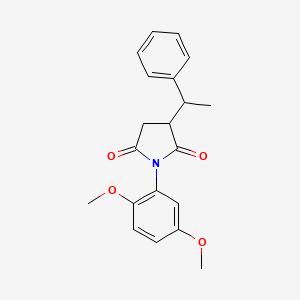![molecular formula C19H13N3OS B3889311 2-phenyl-3-[(2-thienylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B3889311.png)
2-phenyl-3-[(2-thienylmethylene)amino]-4(3H)-quinazolinone
Vue d'ensemble
Description
“2-phenyl-3-[(2-thienylmethylene)amino]-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are significant heterocyclic compounds due to their potential pharmaceutical and biological activities . They possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves amidation of anthranilic acid derivatives followed by treatment with acetic anhydride to afford benzoxazin-4-ones in good yield . The specific synthesis process for “this compound” is not available in the retrieved information.Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by a fused heterocyclic system. Substitutions at positions 2 and 3, the existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their biological activities .Chemical Reactions Analysis
Quinazolinone derivatives exhibit various chemical reactions. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of quinazolinones with metal ions, Mannich reaction, and cycloaddition reaction are some of the chemical reactions exhibited by quinazolinone derivatives .Mécanisme D'action
The mechanism of action of quinazolinone derivatives is often related to their interaction with biological targets. For instance, dihydrofolate reductase (DHFR), which catalyzes the reduction of folate or 7,8-dihydrofolate to tetrahydrofolate and intimately couples with thymidylate synthase (TS), is a target for developing new cytotoxic drugs .
Orientations Futures
The future directions in the research of quinazolinone derivatives could involve the design and development of new chemotherapeutics based on well-known scaffolds. Due to the valuable cytotoxic effects of both thiazole and pyridopyrimidinone derivatives, the synthesis of hybrid molecules and cytotoxic evaluations can be useful for future investigations .
Propriétés
IUPAC Name |
2-phenyl-3-[(E)-thiophen-2-ylmethylideneamino]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-19-16-10-4-5-11-17(16)21-18(14-7-2-1-3-8-14)22(19)20-13-15-9-6-12-24-15/h1-13H/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVHUOILQOVPNX-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-N-{4-oxo-5-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}benzamide](/img/structure/B3889244.png)
![5'-{1,4-Dioxaspiro[4.5]decan-2-YL}-6'-(2-methylpropoxy)-tetrahydrospiro[cyclohexane-1,2'-furo[2,3-D][1,3]dioxole]](/img/structure/B3889250.png)
![N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B3889257.png)
![2-(4-bromophenyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]quinoline-4-carboxamide](/img/structure/B3889275.png)
![4,4,11,11-Tetramethyl-8-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B3889279.png)

![(2E)-N-[2-(1-adamantyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B3889294.png)

![(5E)-3-anilino-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3889304.png)
![4-[(E)-[(4-methoxyphenyl)methylidene]amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3889319.png)

![2-Ethyl-N'-[(E)-phenylmethylidene]quinoline-4-carbohydrazide](/img/structure/B3889330.png)
![2-(2-methoxyphenoxy)-N-{[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methyl}acetamide](/img/structure/B3889332.png)
